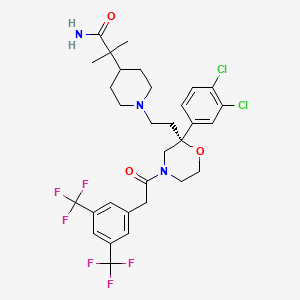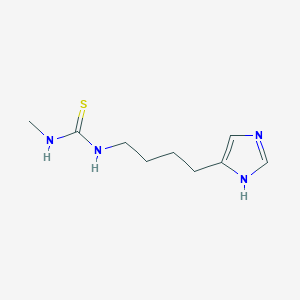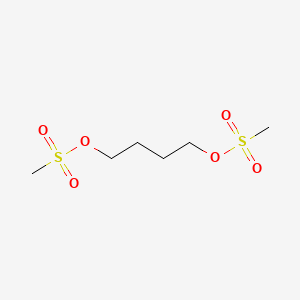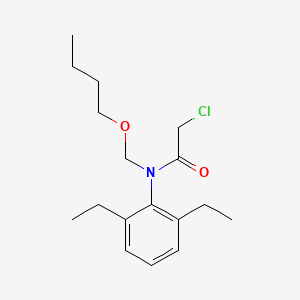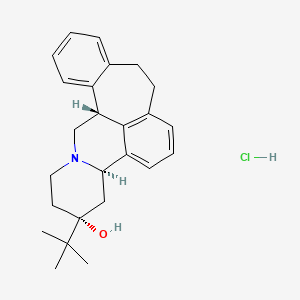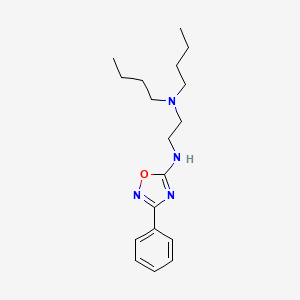
Butyrophenone
Overview
Description
Butyrophenones are compounds containing phenyl-1-butanone . They are used in various pharmaceuticals to treat psychiatric disorders such as schizophrenia, and also as antiemetics . Butyrophenone is an organic compound with the formula C6H5C(O)C3H7 . It is a colorless liquid .
Synthesis Analysis
Butyrophenones can be synthesized through a Friedel–Crafts acylation of benzene with isobutyryl chloride . The reaction is performed using excess benzene as a replacement for a typical solvent and heat to reflux (88 °C) for a period of 3 hours .
Molecular Structure Analysis
The butyrophenone structure consists of a ketone flanked by a phenyl ring and a butyl chain . The molecular formula of Butyrophenone is C10H12O .
Chemical Reactions Analysis
Butyrophenones have been reported to provide effective migraine relief . They are also used in photoreactions, a broad variety of molecular transformations that are different from classical thermal chemistry .
Physical And Chemical Properties Analysis
Butyrophenone is a colorless liquid . It has a molecular weight of 148.20 g/mol .
Scientific Research Applications
Pharmacology: Antipsychotic Medications
Butyrophenone forms the core structure for several antipsychotic drugs, including the well-known haloperidol . These medications are used to treat psychiatric conditions such as schizophrenia and bipolar disorder. They work by blocking dopamine receptors in the brain, which helps to alleviate symptoms like hallucinations and delusions. However, their use can be associated with side effects such as sedation and extrapyramidal symptoms, which are movement disorders caused by dopamine receptor blockade.
Biochemistry: Histone Deacetylase Inhibition
In biochemistry, butyrophenone derivatives have been used to induce the expression of dormant genes in fungi . For example, the addition of histone deacetylase inhibitors to the culture medium of the plant pathogen Stagonospora nodorum led to the isolation of novel butyrophenone compounds. This approach is significant for exploring the untapped reservoir of natural products and understanding the regulation of gene expression.
Photochemistry: Solar Energy Conversion
Butyrophenone’s role in photochemistry is linked to the utilization of solar light as a clean energy source . By undergoing photoreactions, butyrophenone can participate in various molecular transformations that differ from classical thermal chemistry. This includes the study of H-atom transfer and radical reactions, which are fundamental to developing sustainable syntheses and processes using solar energy.
Natural Products: Secondary Metabolites
The structure of butyrophenone is found in several aromatic secondary metabolites produced by fungi . These compounds have potential applications ranging from agriculture, where they may act as phytopathogens or phytoprotectants, to pharmaceuticals, where they could serve as lead compounds for drug discovery.
Chemical Education: Laboratory Learning
Butyrophenone is also used in educational settings to teach important concepts in chemistry . It serves as a model compound in photochemical experiments, helping students understand the principles of photochemistry and radical reactions. These hands-on laboratory experiences are crucial for developing practical skills and reinforcing theoretical knowledge.
Material Science: Polymerization Initiators
In material science, butyrophenone derivatives can act as initiators for radical polymerizations . This application is essential for creating polymers with specific properties for use in various industries, including plastics, coatings, and adhesives.
Safety and Hazards
Mechanism of Action
Mode of Action
Butyrophenones act as dopamine antagonists , blocking the action of dopamine at the D2 receptors . This blockade results in a reduction of dopamine neurotransmission, which can alleviate symptoms of psychosis and agitation . Butyrophenones may also inhibit catecholamine receptors and the reuptake of neurotransmitters .
Biochemical Pathways
It is known that they cause cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . They may antagonize the actions of glutamic acid within the extrapyramidal system .
Pharmacokinetics
The pharmacokinetics of Butyrophenones can vary depending on the specific drug. For instance, Haloperidol, a Butyrophenone derivative, is metabolized by several enzymes, including Cytochrome P450 1A2, Cytochrome P450 2D6, and Cytochrome P450 3A4 . The metabolism and elimination of Butyrophenones can affect their bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Butyrophenones’ action include a reduction in dopamine neurotransmission, which can help manage symptoms of psychosis, agitation, and irritability . The use of butyrophenones can lead to side effects such as sedation and extrapyramidal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyrophenones. For instance, factors such as the patient’s overall health, age, and concurrent medications can impact the drug’s effectiveness and the risk of side effects . Furthermore, economic factors may influence the use of Butyrophenones .
properties
IUPAC Name |
1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047059 | |
| Record name | Butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Butyrophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.08 [mmHg] | |
| Record name | Butyrophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Butyrophenone | |
CAS RN |
495-40-9 | |
| Record name | Butyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYROPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYROPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186I11WB5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of butyrophenones?
A1: Butyrophenones primarily act as dopamine D2 receptor antagonists. [, ] This means they bind to these receptors and block the action of dopamine, a neurotransmitter involved in various brain functions including mood, movement, and reward.
Q2: What are the downstream effects of butyrophenone-mediated D2 receptor antagonism?
A2: By antagonizing D2 receptors, butyrophenones can exert antipsychotic effects. [, ] They are also known to influence serotonin function, potentially contributing to their therapeutic effects in certain psychiatric disorders. []
Q3: How does the interaction of butyrophenones with D2 receptors differ from their interaction with serotonin receptors?
A3: While butyrophenones primarily act as D2 antagonists, their interaction with serotonin receptors is more complex. Some studies suggest they might modulate serotonin reuptake and postsynaptic serotonin function, influencing both depressive and aggressive behaviors. []
Q4: What is the relationship between butyrophenones and neuroleptic malignant syndrome (NMS)?
A4: Butyrophenones, especially those with strong D2 antagonism, can potentially induce neuroleptic malignant syndrome (NMS), a rare but life-threatening condition. [] NMS is characterized by rigidity, fever, autonomic instability, and altered consciousness.
Q5: How does neuroleptic sensitivity, particularly in conditions like Lewy body dementia, influence the use of butyrophenones?
A5: Individuals with neuroleptic sensitivity, often observed in Lewy body dementia, are highly susceptible to severe extrapyramidal side effects, delirium, or NMS upon exposure to antidopaminergic agents like butyrophenones. [] This necessitates extreme caution and often leads to contraindications for butyrophenone use in such patients.
Q6: What is the basic chemical structure of butyrophenones?
A6: Butyrophenones are characterized by a phenyl ring linked to a butyrophenone moiety (a four-carbon chain with a ketone group) via a propyl chain. [, ] Various substituents can be attached to this core structure, leading to a diverse range of butyrophenone derivatives.
Q7: Can you provide examples of butyrophenone derivatives and their specific structural differences?
A7: Certainly. Haloperidol features a 4-chlorophenyl group attached to the piperidine ring and a fluorine atom at the 4' position of the butyrophenone moiety. [, ] Droperidol shares a similar structure but with a 1-[2-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one substituent. [] Spiperone contains a 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one substituent. [] These subtle structural variations contribute to differences in their pharmacological profiles.
Q8: How do structural modifications of butyrophenones influence their dopamine D2 receptor affinity and selectivity?
A8: Structural modifications, particularly in the piperidine or piperazine ring and the butyrophenone moiety, significantly impact D2 receptor affinity and selectivity. [, , ] For instance, electron-withdrawing groups at the para position of the phenyl ring attached to the piperidine ring generally increase D2 affinity. []
Q9: How do conformationally constrained butyrophenones compare to their flexible counterparts in terms of activity and selectivity?
A9: Conformationally constrained butyrophenones, like those incorporating cycloalkanone structures, often display enhanced selectivity for specific dopamine and serotonin receptor subtypes compared to their more flexible analogs. [] This fine-tuning of receptor interactions holds promise for developing atypical antipsychotics with improved therapeutic profiles.
Q10: How does the presence of a tetralone moiety affect the antidopaminergic activity of butyrophenone analogs?
A10: Research on 3-(aminomethyl)tetralones as butyrophenone analogs suggests that the tetralone moiety might not be crucial for their antidopaminergic activity. [] Compounds containing this structural element were generally less potent than haloperidol, indicating that the butyrophenone pharmacophore plays a more dominant role.
Q11: What are the common challenges in formulating butyrophenones for pharmaceutical use?
A11: Butyrophenones often exhibit poor water solubility, hindering their formulation and bioavailability. [] Developing stable formulations that overcome this challenge and ensure adequate drug delivery is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



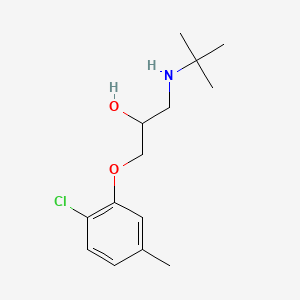


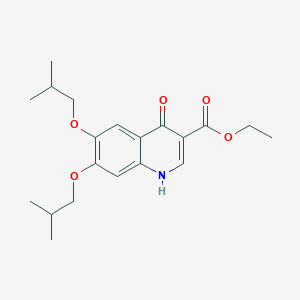
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
